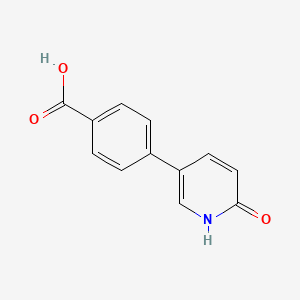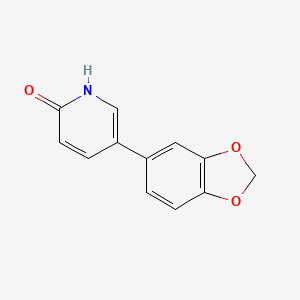
5-(4-Carboxyphenyl)-2-hydroxypyridine, 95%
描述
5-(4-Carboxyphenyl)-2-hydroxypyridine, also known as 5CP2HP, is a hydroxypyridine derivative that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 247-249°C and is soluble in water and ethanol. 5CP2HP is primarily used in the synthesis of organic compounds, such as heterocyclic compounds, as well as in the study of various biochemical and physiological effects in laboratory experiments.
科学研究应用
5-(4-Carboxyphenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications, including the synthesis of other organic compounds, such as heterocyclic compounds. It has also been used in the study of various biochemical and physiological effects in laboratory experiments. For example, 5-(4-Carboxyphenyl)-2-hydroxypyridine, 95% has been used to study the effects of catecholamines on the cardiovascular system, as well as to study the effects of various hormones on the reproductive system. Additionally, 5-(4-Carboxyphenyl)-2-hydroxypyridine, 95% has been used as a tool to study the effects of various neurotransmitters on behavior and cognition.
作用机制
The exact mechanism of action of 5-(4-Carboxyphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed that 5-(4-Carboxyphenyl)-2-hydroxypyridine, 95% binds to certain proteins and receptors in the body, which then triggers a series of biochemical and physiological effects. For example, 5-(4-Carboxyphenyl)-2-hydroxypyridine, 95% has been shown to bind to the dopamine D2 receptor, which is involved in the regulation of behavior and cognition. Additionally, 5-(4-Carboxyphenyl)-2-hydroxypyridine, 95% has been shown to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
5-(4-Carboxyphenyl)-2-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to increase the production of catecholamines, such as dopamine and norepinephrine, which are involved in the regulation of behavior and cognition. Additionally, 5-(4-Carboxyphenyl)-2-hydroxypyridine, 95% has been shown to increase the production of serotonin, which is involved in the regulation of mood and anxiety. Furthermore, 5-(4-Carboxyphenyl)-2-hydroxypyridine, 95% has been shown to increase the production of endorphins, which are involved in the regulation of pain and pleasure.
实验室实验的优点和局限性
The primary advantage of using 5-(4-Carboxyphenyl)-2-hydroxypyridine, 95% in laboratory experiments is its ability to bind to various proteins and receptors in the body, which then triggers a series of biochemical and physiological effects. Additionally, 5-(4-Carboxyphenyl)-2-hydroxypyridine, 95% is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using 5-(4-Carboxyphenyl)-2-hydroxypyridine, 95% in laboratory experiments. For example, it is not possible to accurately measure the exact concentration of 5-(4-Carboxyphenyl)-2-hydroxypyridine, 95% in the body, which can limit its usefulness in certain experiments. Additionally, 5-(4-Carboxyphenyl)-2-hydroxypyridine, 95% is not very stable, which can limit its usefulness in long-term experiments.
未来方向
There are a variety of potential future directions for 5-(4-Carboxyphenyl)-2-hydroxypyridine, 95% research. For example, further research could be conducted to better understand the exact mechanism of action of 5-(4-Carboxyphenyl)-2-hydroxypyridine, 95% and how it binds to various proteins and receptors in the body. Additionally, further research could be conducted to investigate the potential therapeutic applications of 5-(4-Carboxyphenyl)-2-hydroxypyridine, 95%, such as its potential use in the treatment of various neurological disorders. Furthermore, further research could be conducted to investigate the potential toxicity of 5-(4-Carboxyphenyl)-2-hydroxypyridine, 95%, as well as its potential side effects. Finally, further research could be conducted to investigate the potential interactions between 5-(4-Carboxyphenyl)-2-hydroxypyridine, 95% and other drugs, as well as its potential interactions with dietary components.
属性
IUPAC Name |
4-(6-oxo-1H-pyridin-3-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-6-5-10(7-13-11)8-1-3-9(4-2-8)12(15)16/h1-7H,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLYLVSGKCNXAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Carboxyphenyl)-2-hydroxypyridine | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















